molecular formula C6H11N B1410414 N-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 1882089-75-9

N-Methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1410414
CAS No.: 1882089-75-9
M. Wt: 97.16 g/mol
InChI Key: ZSDHJVSLDBAWFH-UHFFFAOYSA-N
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Description

N-Methylbicyclo[111]pentan-1-amine is a synthetic organic compound with the molecular formula C6H11N It belongs to the class of bicyclic amines and is known for its unique structural features, which include a bicyclo[111]pentane core

Properties

IUPAC Name

N-methylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-7-6-2-5(3-6)4-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDHJVSLDBAWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of established synthetic routes that can be scaled up for larger quantities. The compound is typically produced under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-Methylbicyclo[111]pentan-1-one, while reduction can produce various reduced derivatives

Scientific Research Applications

Structural Characteristics and Significance

The bicyclo[1.1.1]pentane framework of N-Methylbicyclo[1.1.1]pentan-1-amine provides a rigid and symmetrical three-dimensional structure. This configuration enhances its potential as a non-classical bioisostere for traditional aromatic compounds, particularly phenyl rings. The advantages of using bicyclic structures include improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to their phenyl counterparts .

Drug Development

This compound has been utilized in the design of various drug candidates, particularly in the following areas:

  • IDO1 Inhibition : It has been incorporated into inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), which is crucial for immune modulation in cancer therapy. The bicyclic structure effectively circumvents issues related to amide hydrolysis that are common with traditional compounds, thus improving overall potency and selectivity .
  • Anti-inflammatory and Anti-cancer Agents : The compound's structural features contribute to enhanced biological activity, making it a promising candidate for developing drugs aimed at treating inflammatory diseases and cancers.

Pharmacological Properties

The unique lipophilicity imparted by the bicyclic structure allows for better membrane permeability, facilitating the compound's absorption and distribution within biological systems. This characteristic is critical for achieving effective therapeutic concentrations in target tissues .

Synthesis and Scalability

The synthesis of this compound typically involves radical fluorination processes or other innovative synthetic methodologies that have been developed to enhance yield and efficiency:

  • Radical Fluorination : One notable method includes the decarboxylative fluorination of bicyclo[1.1.1]pentane derivatives, which can be adapted for larger-scale production using transition metal catalysts like silver nitrate and Selectfluor as fluorine sources .
  • Flow Photochemical Methods : Recent advancements have allowed for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within one day, demonstrating the potential for industrial applications in drug manufacturing .

Comparative Analysis with Analog Compounds

To illustrate the advantages of this compound over similar compounds, a comparison table is presented below:

Compound NameStructural FeaturesUnique Characteristics
This compoundBicyclic structure with nitrogenEnhanced metabolic stability; better pharmacokinetics
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amineFluorinated derivativeIncreased lipophilicity; improved membrane permeability
3-Chlorobicyclo[1.1.1]pentan-1-amineChlorinated variantDifferent reactivity profile; less favorable pharmacokinetics

Bioisosteric Substitution in Drug Design

A significant case study involved replacing phenyl rings in lead compounds with bicyclo[1.1.1]pentane motifs to enhance metabolic stability while retaining potency against specific biological targets like IDO1 . This substitution not only mitigated issues related to amide hydrolysis but also provided a pathway to develop novel therapeutics with favorable profiles.

Applications in Peptide Synthesis

This compound has been explored as an organic buffer in peptide synthesis, highlighting its versatility beyond traditional drug applications . Its high yield in peptide coupling reactions underscores its utility in biochemistry.

Mechanism of Action

The mechanism of action of N-Methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylbicyclo[1.1.1]pentan-1-amine include other bicyclic amines and derivatives of bicyclo[1.1.1]pentane, such as:

  • Bicyclo[1.1.1]pentane
  • Bicyclo[1.1.1]pentan-1-amine
  • Bicyclo[1.1.1]pentan-1-ol

Uniqueness

This compound is unique due to its N-methyl substitution, which imparts distinct chemical and physical properties compared to other bicyclic amines. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Biological Activity

N-Methylbicyclo[1.1.1]pentan-1-amine is a bicyclic amine with significant potential in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activity, particularly as a bioisostere in drug design, and its interactions with various biological targets.

Molecular Formula: C6_6H11_{11}N
CAS Number: 1882089-75-9

The synthesis of this compound typically involves carbene insertion into bicyclo[1.1.0]butane or radical addition across propellane, allowing for the construction of its bicyclic framework under controlled conditions to ensure high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its three-dimensional structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity . This interaction is crucial for understanding its therapeutic potential.

Biological Activity and Therapeutic Applications

Research indicates that this compound can serve as a bioisostere for phenyl rings in drug design, enhancing metabolic stability and selectivity . Its application has been explored in various therapeutic contexts, including:

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO1): Studies have shown that compounds featuring the bicyclo[1.1.1]pentane motif can effectively inhibit IDO1, a target in cancer immunotherapy .
  • Potential Antinociceptive Effects: Analogous compounds have demonstrated significant analgesic properties, suggesting that this compound could have similar effects .

Case Study 1: IDO1 Inhibition

A study published in July 2020 detailed the discovery of a novel class of IDO1 inhibitors featuring the bicyclo[1.1.1]pentane core. The lead compound exhibited excellent potency and selectivity while overcoming metabolic stability issues commonly associated with traditional phenyl-containing compounds .

Case Study 2: Analgesic Properties

Research on analogs of this compound has highlighted their potential as analgesics in preclinical models, demonstrating efficacy in reducing pain responses compared to standard treatments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
Bicyclo[1.1.0]butaneBicyclic HydrocarbonBasic structural unit for synthesis
Bicyclo[3.3.0]octaneBicyclic HydrocarbonMore complex structure; less metabolic stability
Bicyclo[2.2.2]octaneBicyclic HydrocarbonUsed in various synthetic applications

This compound stands out due to its N-methyl substitution, which enhances its reactivity and interaction capabilities compared to other bicyclic amines .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to N-methylbicyclo[1.1.1]pentan-1-amine, and how do they compare in scalability and functional group tolerance?

  • Methodological Answer : The synthesis of this compound derivatives typically involves strain-release amination or radical-based strategies. A scalable approach developed by Baran et al. uses strain-release amination of [1.1.1]propellane with secondary amines, enabling multi-gram synthesis (e.g., Pfizer produced >100 g for preclinical studies) . Earlier routes, such as reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, faced scalability issues due to toxic reagents and low yields (e.g., 20% yield with Davies-type nucleophiles) . Recent advancements in aminoalkylation of propellane via magnesium amides allow direct access to 3-alkyl derivatives under mild conditions, broadening functional group compatibility .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : Distinctive signals for the bicyclo[1.1.1]pentane scaffold (e.g., δ ~1.40–1.61 ppm for methylene protons and δ ~49–61 ppm for bridgehead carbons) .
  • HRMS : Accurate mass analysis (e.g., calculated [M+H⁺] for C₁₄H₂₀N: 202.1596; observed: 202.1597) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities in complex derivatives .

Q. What safety protocols are critical when handling bicyclo[1.1.1]pentane derivatives in the lab?

  • Methodological Answer :

  • Storage : Maintain at 2–8°C under inert atmosphere to prevent decomposition .
  • Exposure Control : Use fume hoods, gloves, and eye protection to mitigate risks from acute toxicity (H302) and respiratory irritation (H335) .
  • Waste Disposal : Collect residues via authorized waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address challenges in diastereoselective functionalization of this compound?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic effects. Strategies include:

  • Radical-Mediated C–H Activation : Fe(Pc)-catalyzed carboamination of [1.1.1]propellane with hydrazyl reagents enables controlled 1,3-difunctionalization .
  • Lithium Amide Intermediates : Reaction with N-benzyl ketamines generates 2-azaallyl anions, facilitating selective alkylation .
  • Chiral Catalysts : Pending development but proposed for asymmetric strain-release reactions .

Q. What strategies enable late-stage diversification of this compound in drug discovery?

  • Methodological Answer :

  • Bioconjugation : Strain-release amination enables site-specific labeling of cysteine residues in polypeptides via disulfide bridges .
  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane motif serves as a phenyl ring substitute, improving metabolic stability (e.g., in γ-secretase inhibitors) .
  • Cross-Coupling : Copper-mediated alkylation of metallated intermediates allows installation of pharmaceutically relevant groups (e.g., fluorinated chains) .

Q. How do contradictory data on radical reaction yields for bicyclo[1.1.1]pentane synthesis inform experimental design?

  • Methodological Answer : Discrepancies arise from reagent choice and reaction conditions. For example:

  • TTMSS/HOCH₂CH₂SH : Achieves 78–82% yield in radical reduction of azido-iodo precursors but requires stoichiometric silane .
  • Triethylborane/O₂ : Offers higher atom economy but lower functional group tolerance .
  • Optimization Guidance : Screen radical initiators (e.g., Fe(Pc) vs. AIBN) and adjust solvent polarity to balance yield and selectivity .

Q. What computational tools are recommended for predicting the physicochemical properties of bicyclo[1.1.1]pentane-based bioisosteres?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates conformational rigidity and steric effects compared to aromatic analogs .
  • DFT Calculations : Evaluates strain energy (~30 kcal/mol for bicyclo[1.1.1]pentane) and bond distortion .
  • LogP Predictors : Software like MarvinSketch estimates lipophilicity changes upon phenyl-to-bicyclopentane substitution .

Tables for Key Data

Synthetic Method Yield Scale Key Reference
Strain-release amination74–82%>100 g
Radical carboamination60–75%1–10 mmol
Azide-iodo reduction (TTMSS)78–82%Multigram
Bioisosteric Application Target Improvement
γ-Secretase inhibitorMetabolic stability3-fold increase in half-life
MAPK inhibitorSolubilityReduced LogP by 0.8 units

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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